molecular formula C8H19N3O B1275916 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol CAS No. 20542-08-9

2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol

Cat. No. B1275916
CAS RN: 20542-08-9
M. Wt: 173.26 g/mol
InChI Key: YISZZNVEUSLMJR-UHFFFAOYSA-N
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Description

“2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol” is a chemical compound with the molecular formula C8H19N3O . It has an average mass of 173.256 Da and a monoisotopic mass of 173.152817 Da . This compound is also known by its IUPAC name, 2-[4-(2-aminoethyl)piperazin-1-yl]ethanol .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C8H19N3O/c9-1-2-10-3-5-11(6-4-10)7-8-12/h12H,1-9H2 . The canonical SMILES representation is C1CN(CCN1CCN)CCO . The molecule has 12 heavy atoms .


Physical And Chemical Properties Analysis

The molecular weight of “2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol” is 173.26 g/mol . It has a computed XLogP3-AA value of -1.5 , indicating its solubility characteristics. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 52.7 Ų .

Scientific Research Applications

Heterocyclic Organic Compound

“2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol” is a heterocyclic organic compound . Heterocyclic compounds are widely used in various fields of chemistry due to their unique structures and properties. They are often used in the synthesis of pharmaceuticals, dyes, and agrochemicals .

Experimental / Research Use

This compound is offered for experimental or research use . It can be used in a variety of chemical reactions in the laboratory setting, and its properties can be studied for potential applications in various fields .

Epoxy Curing

Similar compounds, such as 1-(2-Aminoethyl)piperazine, are used for epoxy curing . Epoxy resins are widely used in coatings, adhesives, and composite materials. The curing process is crucial for determining the final properties of the epoxy resin, and different curing agents can lead to different properties .

Surface Activation

1-(2-Aminoethyl)piperazine, a similar compound, is used for surface activation . Surface activation is a process used to alter the surface properties of a material, often to increase its adhesion or wettability. This can be important in various applications, such as coatings, adhesives, and printing .

Asphalt Additive

1-(2-Aminoethyl)piperazine is also used as an asphalt additive . Additives are often used in asphalt to improve its properties, such as its resistance to rutting and cracking. This can lead to longer-lasting and more durable asphalt pavements .

Potential Biological Activity

While not specifically documented for “2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol”, similar compounds are often studied for their potential biological activity . For example, they might be studied for their potential as pharmaceuticals or as biological probes .

properties

IUPAC Name

2-[4-(2-aminoethyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O/c9-1-2-10-3-5-11(6-4-10)7-8-12/h12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISZZNVEUSLMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406306
Record name 2-[4-(2-aminoethyl)piperazin-1-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol

CAS RN

20542-08-9
Record name 2-[4-(2-aminoethyl)piperazin-1-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-{2-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-ethyl}-isoindole-1,3-dione (370 mg, 1.2 mmol) is dissolved in EtOH (8 mL) and hydrazine hydrate (88 mL, 1.8 mmol) is added at RT. The reaction mixture is then refluxed for 3 h and allowed to cool to RT again. The precipitated product is isolated by filtration, washed subsequently with cold EtOH and dried in HV to give the title compound as a white powder. ES-MS: M+H=174.2. 1HNMR (MeOH-d4) δ 4.24 (bs, 2H), 3.41 (t, 2H), 2.62 (t, 2H), 2.54-2.50 (m, 2H), 2-39-2.201 (m, 10H).
Name
2-{2-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-ethyl}-isoindole-1,3-dione
Quantity
370 mg
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reactant
Reaction Step One
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Quantity
8 mL
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solvent
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88 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-(cyanomethyl)piperazine-1-ethanol (1.69 g, 10 mmol) in THF (20 ml) was added to a solution of lithium aluminum hydride in THF (20 ml, 20 mmol) in an argon stream with ice cooling, the mixture was stirred at room temperature for 5 minutes and heated to reflux for 90 minutes. The reaction solution was allowed to cool, diluted with ethanol with ice cooling and stirred at room temperature for 15 minutes after adding an aqueous 1N sodium hydroxide solution thereto. This was filtered off through celite and the filtrate was concentrated in vacuo to provide 4-(aminoethyl)piperazine-1-ethanol.
Quantity
1.69 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
20 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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